molecular formula C15H19NO3 B2458539 N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide CAS No. 2128710-35-8

N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide

Cat. No. B2458539
M. Wt: 261.321
InChI Key: QYKDLWVBJIAUCZ-UHFFFAOYSA-N
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Description

N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide, also known as MDMP, is a synthetic compound that belongs to the family of isochromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide is not fully understood. However, it has been proposed that it may act as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide may also modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.

Biochemical And Physiological Effects

N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide has also been shown to modulate the levels of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide in lab experiments is its high potency and selectivity. It has also been shown to exhibit low toxicity, making it a promising candidate for further development. However, one of the limitations of using N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide. One potential direction is the development of new drugs based on N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the use of N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide as a fluorescent probe for the detection of various biomolecules. Further studies are also needed to fully understand the mechanism of action of N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide and its potential side effects.

Synthesis Methods

N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 3,4-dihydroisocoumarin with paraformaldehyde, followed by the reduction of the obtained intermediate, and then the reaction with propargyl bromide. The final product is obtained by the reaction of the resulting compound with N-methyl-N-(trimethylsilyl)acetamide.

Scientific Research Applications

N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide has been studied extensively for its potential applications in various fields of research. It has shown promising results in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide has also been studied for its potential as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-14(17)16-10-15(11-18-2)13-7-5-4-6-12(13)8-9-19-15/h3-7H,1,8-11H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKDLWVBJIAUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C2=CC=CC=C2CCO1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide

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